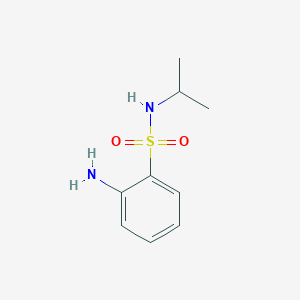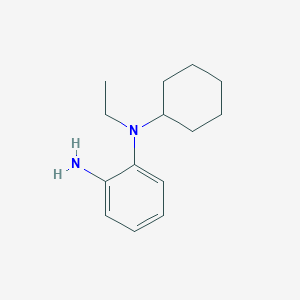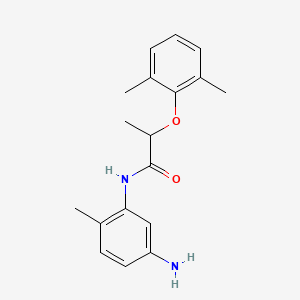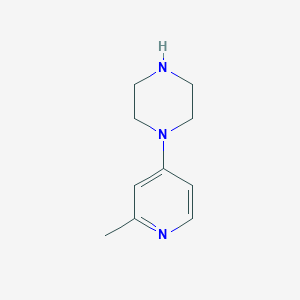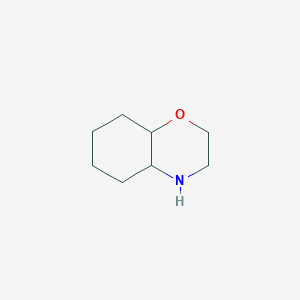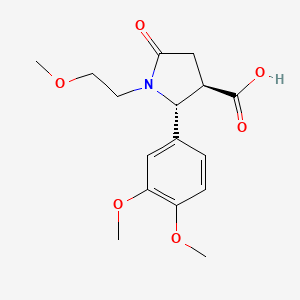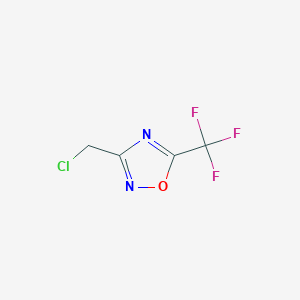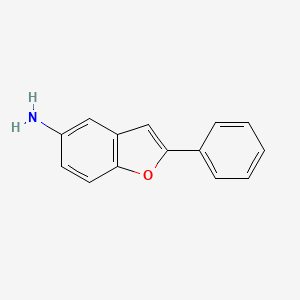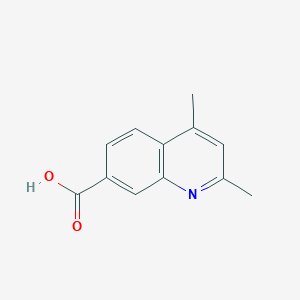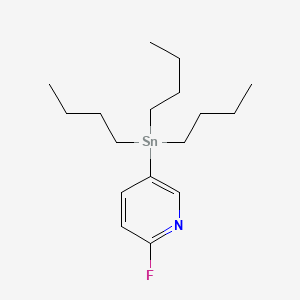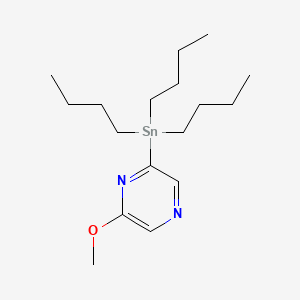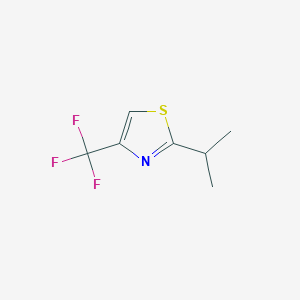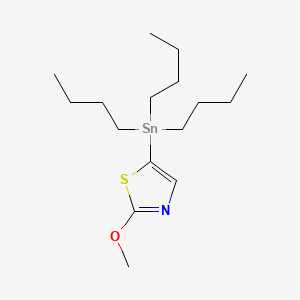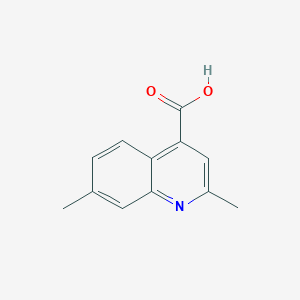
2,7-Dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethylquinoline-4-carboxylic acid (CAS Number: 892674-22-5) is a chemical compound with the following properties:
- IUPAC Name : 2,7-dimethyl-4-quinolinecarboxylic acid
- Molecular Formula : C₁₂H₁₁NO₂
- Molecular Weight : 201.22 g/mol
- InChI Code : 1S/C₁₂H₁₁NO₂/c1-7-3-4-9-10(12(14)15)6-8(2)13-11(9)5-7/h3-6H,1-2H₃,(H,14,15)
- Physical Form : Solid
- Storage Temperature : Sealed in dry conditions at room temperature
- Purity : 95%
- Country of Origin : China
Molecular Structure Analysis
The compound’s molecular structure consists of a quinoline ring with two methyl groups at positions 2 and 7, along with a carboxylic acid functional group at position 4.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, it likely participates in various organic reactions typical of carboxylic acids. These may include esterification, amidation, and decarboxylation reactions.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol)
- Color : Not specified
- Odor : Not specified
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Heterocyclic Compound Synthesis : Heterocyclic compounds, including derivatives of 2,7-dimethylquinoline-4-carboxylic acid, are critical in the pharmaceutical industry and material science. These compounds serve as precursors for analytical reagents, ligands, dyestuffs, bioindicators, and active pharmaceutical ingredients. Their synthesis, as explored in studies, involves condensation reactions forming new heterocyclic compounds, which are tested for potential anticancer properties and activity against viruses like HIV (Aydemir & Kaban, 2018).
Photolabile Protecting Groups : Derivatives of 2,7-dimethylquinoline-4-carboxylic acid have been used to develop new photolabile protecting groups for carboxylic acids. These groups are essential for temporally controlling the release of bioactive molecules in biological research and therapeutic applications. Such derivatives show increased solubility and low fluorescence, making them suitable for in vivo use, particularly in sensitive biological experiments (Fedoryak & Dore, 2002).
Organic Synthesis : The versatility of 2,7-dimethylquinoline-4-carboxylic acid derivatives in organic synthesis is highlighted by their use in creating complex molecules. These derivatives facilitate the formation of compounds with potential pharmacological activities, including anticancer and antimicrobial properties. The synthesis techniques vary from microwave-irradiated methods to palladium-catalyzed decarboxylative cycloadditions, showcasing the compound's adaptability in organic chemistry (Rudenko et al., 2012).
Luminescent Materials : Complexes derived from 2,7-dimethylquinoline-4-carboxylic acid exhibit extraordinary photophysical properties. These materials are researched for their potential applications in OLEDs (Organic Light-Emitting Diodes) and other photonic devices due to their significant emission quantum yields and excited life times. Such studies pave the way for the development of new luminescent materials with applications in displays and lighting (Małecki et al., 2015).
Pharmacological Research : Beyond the synthesis and material science applications, derivatives of 2,7-dimethylquinoline-4-carboxylic acid are also explored for their pharmacological potential. These compounds have been studied for their cytotoxic activities, offering a foundation for developing new anticancer agents. The research underscores the critical role of these derivatives in medicinal chemistry, contributing to the advancement of cancer therapy (Zhang et al., 2003).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
- Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501
- Signal Word : Warning
- GHS Pictograms : !GHS07
Zukünftige Richtungen
Research on 2,7-Dimethylquinoline-4-carboxylic acid should focus on:
- Elucidating its biological targets and potential therapeutic applications.
- Investigating its role in chemical synthesis or catalysis.
- Assessing its environmental impact and safety.
Please note that further exploration of scientific literature is essential to uncover additional insights. For more detailed information, consider referring to peer-reviewed papers and technical documents12.
Eigenschaften
IUPAC Name |
2,7-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-9-10(12(14)15)6-8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCQYBHJLONXFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=C2C=C1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586122 |
Source


|
| Record name | 2,7-Dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylquinoline-4-carboxylic acid | |
CAS RN |
892674-22-5 |
Source


|
| Record name | 2,7-Dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

